molecular formula C25H30N2O B3188988 1,1-Di(4-piperidinophenyl)-2-propyn-1-ol CAS No. 263026-73-9

1,1-Di(4-piperidinophenyl)-2-propyn-1-ol

Cat. No.: B3188988
CAS No.: 263026-73-9
M. Wt: 374.5 g/mol
InChI Key: MRMFSXJNVAMJRI-UHFFFAOYSA-N
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Description

1,1-Di(4-piperidinophenyl)-2-propyn-1-ol is a specialized chemical building block of significant interest in advanced organic synthesis and materials science. Its molecular structure, featuring a propargyl alcohol core flanked by two 4-piperidinophenyl groups, makes it a valuable precursor in the development of photochromic compounds . Photochromic materials are capable of reversible color changes upon exposure to light and are central to the creation of next-generation optical devices, including adaptive lenses and smart windows . The piperidine moiety is a privileged structure in medicinal chemistry, frequently employed in pharmaceutical research for its broad biological activity . As such, this compound may also serve as a critical intermediate in the synthesis of potential pharmacologically active molecules. Researchers will find this reagent particularly useful for constructing complex molecular architectures through further functionalization of its alkyne and alcohol groups. Strictly for research purposes, this product is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

263026-73-9

Molecular Formula

C25H30N2O

Molecular Weight

374.5 g/mol

IUPAC Name

1,1-bis(4-piperidin-1-ylphenyl)prop-2-yn-1-ol

InChI

InChI=1S/C25H30N2O/c1-2-25(28,21-9-13-23(14-10-21)26-17-5-3-6-18-26)22-11-15-24(16-12-22)27-19-7-4-8-20-27/h1,9-16,28H,3-8,17-20H2

InChI Key

MRMFSXJNVAMJRI-UHFFFAOYSA-N

SMILES

C#CC(C1=CC=C(C=C1)N2CCCCC2)(C3=CC=C(C=C3)N4CCCCC4)O

Canonical SMILES

C#CC(C1=CC=C(C=C1)N2CCCCC2)(C3=CC=C(C=C3)N4CCCCC4)O

Origin of Product

United States

Chromatography:column Chromatography is the Most Powerful and Common Technique for Separating the Desired Product from Impurities.emu.edu.trbyjus.com

Stationary Phase: Silica (B1680970) gel is the standard stationary phase for purifying moderately polar organic compounds.

Mobile Phase (Eluent): A solvent system of varying polarity is used to elute the compounds from the column. For a molecule like 1,1-Di(4-piperidinophenyl)-2-propyn-1-ol, a mixture of a non-polar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is appropriate. chemicalbook.comacs.org The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the product, and finally any highly polar byproducts.

Recrystallization:if the Product Isolated from Chromatography is a Solid, Recrystallization Can Be Employed As a Final Purification Step to Obtain a Highly Pure, Crystalline Material.reachemchemicals.comsimsonpharma.comthis Technique Relies on the Principle That the Desired Compound and Impurities Have Different Solubilities in a Given Solvent at Different Temperatures.byjus.comthe Crude Solid is Dissolved in a Minimum Amount of a Suitable Hot Solvent, and Upon Slow Cooling, the Pure Product Crystallizes Out, Leaving Impurities Behind in the Solution.simsonpharma.comthe Choice of Solvent is Critical and May Require Experimentation with Solvents Such As Ethanol, Methanol, Acetone, or Mixtures Thereof.

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne is characterized by an acidic proton and a π-system rich in electrons, making it susceptible to deprotonation, coupling reactions, and electrophilic additions. organicchemistrytutor.comlibretexts.org

Copper-catalyzed coupling reactions are fundamental in alkyne chemistry for forming new carbon-carbon bonds. For 1,1-Di(4-piperidinophenyl)-2-propyn-1-ol, these reactions provide pathways to symmetrical and unsymmetrical dimers, as well as precursors for more complex polymeric structures.

Glaser Coupling: This reaction facilitates the oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a copper(I) salt, such as copper(I) chloride or bromide, in the presence of an oxidant like air (O₂) and a base. wikipedia.orgsynarchive.com Applying the Glaser coupling to this compound would yield a symmetrical dimer, a butadiyne derivative. A common variant, the Hay coupling, utilizes a TMEDA complex of copper(I) chloride to accelerate the reaction. wikipedia.orgsynarchive.com

Cadiot-Chodkiewicz Coupling: This method is used to synthesize unsymmetrical 1,3-diynes by cross-coupling a terminal alkyne with a 1-haloalkyne. wikipedia.orgsynarchive.comrsc.org The reaction is catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgrsc.org In this context, this compound would act as the terminal alkyne component, reacting with a different 1-haloalkyne to create a dissymmetric diyne. synarchive.comrsc.org This provides a modular approach to building complex structures.

Sonogashira Coupling: While the Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, it is catalyzed by both palladium and copper complexes. It is a powerful tool for creating substituted alkynes and is mentioned here for its relevance in alkyne functionalization, though it doesn't produce diynes directly like Glaser or Cadiot-Chodkiewicz couplings. wikipedia.org

Table 1: Overview of Cu-Catalyzed Alkyne Coupling Reactions This interactive table summarizes potential coupling reactions for this compound.

Reaction Name Coupling Partner Catalyst System Typical Product Type
Glaser Coupling Itself (Homocoupling) Cu(I) salt (e.g., CuCl), Oxidant (O₂) Symmetrical 1,3-Diyne
Cadiot-Chodkiewicz Coupling 1-Haloalkyne Cu(I) salt (e.g., CuBr), Amine Base Unsymmetrical 1,3-Diyne
Sonogashira Coupling Aryl/Vinyl Halide Pd complex, Cu(I) salt Aryl/Vinyl-Substituted Alkyne

The terminal alkyne of this compound can act as a dipolarophile in cycloaddition reactions to form five-membered heterocycles. organic-chemistry.orgwikipedia.org

Huisgen 1,3-Dipolar Cycloaddition: This reaction involves the coupling of an azide (B81097) with an alkyne to form a 1,2,3-triazole. wikipedia.orgwikipedia.org The traditional thermal reaction often requires high temperatures and can produce a mixture of regioisomers (1,4- and 1,5-substituted triazoles). wikipedia.orgijrpc.com A significant advancement is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." wikipedia.orgnih.gov The CuAAC is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer under mild, often aqueous, conditions. wikipedia.org Ruthenium catalysts can also be used, typically yielding the 1,5-regioisomer. wikipedia.orgijrpc.com Reacting this compound with an organic azide via CuAAC would be an efficient method to attach a wide variety of molecular fragments through a stable triazole linker.

Table 2: Huisgen 1,3-Dipolar Cycloaddition This interactive table illustrates the formation of a triazole from this compound.

Reactant 1 Reactant 2 Catalyst Product Regioselectivity
This compound Organic Azide (R-N₃) Copper(I) 1,4-Disubstituted 1,2,3-Triazole High (1,4-isomer)
This compound Organic Azide (R-N₃) Ruthenium 1,5-Disubstituted 1,2,3-Triazole High (1,5-isomer)
This compound Organic Azide (R-N₃) Heat (Thermal) Mixture of Triazoles Low

The electron-rich triple bond readily undergoes addition reactions.

Hydration: Acid-catalyzed hydration of a terminal alkyne, typically using aqueous sulfuric acid with a mercury(II) sulfate (B86663) catalyst, results in the formation of a ketone. lumenlearning.comlibretexts.org The reaction follows Markovnikov's rule, where the initial addition of water across the triple bond forms an enol intermediate. lumenlearning.comchemistrysteps.com This enol is unstable and rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. libretexts.orgmasterorganicchemistry.com

Halogenation: Alkynes react with halogens such as chlorine (Cl₂) or bromine (Br₂). chemistrysteps.com The addition of one equivalent of the halogen typically produces a trans-dihaloalkene. chemistrysteps.com In the presence of excess halogen, a second addition occurs to yield a tetrahaloalkane. chemistrysteps.com Furthermore, terminal alkynes can be converted to 1-haloalkynes through oxidative halogenation using reagents like N-halosuccinimides or a combination of an oxidant and a halide salt. thieme-connect.com

Hydroboration-Oxidation: This two-step process achieves the anti-Markovnikov addition of water across the triple bond. chemistrysteps.comlibretexts.org The reaction of the terminal alkyne with a sterically hindered borane, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), prevents double addition and adds the boron atom to the terminal carbon. jove.combyjus.com Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, forming an enol that tautomerizes to an aldehyde. jove.comlibretexts.org This reaction is complementary to hydration, as it yields an aldehyde from a terminal alkyne instead of a ketone. libretexts.org

Reactivity of the Piperidine (B6355638) Moieties

The two piperidine rings in this compound introduce nucleophilic tertiary amine functionalities into the molecule, opening up avenues for various modifications at the nitrogen atoms.

N-Alkylation and N-Acylation Reactions for Modifying Amine Functionality

The nitrogen atoms of the piperidine rings can readily undergo N-alkylation . This reaction typically involves treating the parent compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base. researchgate.net The base is necessary to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the piperidine nitrogen and halt the reaction. researchgate.net The choice of solvent can also be crucial, with polar aprotic solvents often facilitating the reaction. The general reaction is as follows:

R-X + (Piperidine)-N → R-(Piperidine)-N⁺-H + X⁻

(Piperidine)-N + Base → (Piperidine)-N + Base-H⁺

This modification allows for the introduction of a wide variety of alkyl groups onto the piperidine nitrogen, thereby altering the steric and electronic properties of the molecule. Catalytic methods for N-alkylation, for instance, using alcohols as alkylating agents in the presence of a suitable catalyst, have also been developed and could be applicable here. researchgate.net

N-acylation of the piperidine moieties can be achieved by reacting the parent compound with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction typically proceeds readily, as the piperidine nitrogen is a good nucleophile. Pyridine or another non-nucleophilic base is often added to scavenge the acid byproduct. This modification introduces an amide functionality, which can significantly impact the electronic properties of the piperidine ring.

Quaternization of the Tertiary Amine Nitrogen

The tertiary amine nitrogens of the piperidine rings can be further alkylated to form quaternary ammonium (B1175870) salts. This process, known as the Menschutkin reaction , involves the reaction of the tertiary amine with an alkyl halide. wikipedia.orgdrugfuture.com Unlike N-alkylation of a secondary amine, a base is not required for this reaction.

The reaction rate is influenced by the nature of the alkyl halide (iodides react faster than bromides, which are faster than chlorides) and the solvent, with polar aprotic solvents generally accelerating the reaction. wikipedia.org Steric hindrance around the nitrogen atom can slow down the reaction. Given the relatively unhindered nature of the piperidine nitrogens in this molecule, quaternization should proceed efficiently under appropriate conditions. This transformation introduces a permanent positive charge on the nitrogen atom, significantly altering the solubility and biological activity of the compound.

ReactionReagentProduct
N-AlkylationAlkyl Halide + BaseN-Alkyl piperidine
N-AcylationAcyl Halide/AnhydrideN-Acyl piperidine
QuaternizationAlkyl HalideQuaternary ammonium salt

Interplay and Chemoselectivity in Reactions of Multiple Functional Groups

The presence of a tertiary alcohol, an alkyne, and two tertiary amines in this compound presents challenges and opportunities in terms of chemoselectivity . The outcome of a reaction will depend heavily on the chosen reagents and conditions, as different functional groups will exhibit varying reactivity.

Under acidic conditions , the tertiary alcohol is prone to protonation and subsequent rearrangement (Meyer-Schuster or Rupe). The piperidine nitrogens will also be protonated, forming piperidinium (B107235) salts. This protonation would deactivate the nitrogens towards electrophilic attack. Therefore, acid-catalyzed reactions are likely to be selective for the propargyl alcohol moiety.

Under basic conditions , the terminal alkyne proton can be abstracted by a strong base to form an acetylide. This nucleophilic acetylide can then participate in various carbon-carbon bond-forming reactions. The piperidine nitrogens are generally unreactive towards bases. The hydroxyl group is also relatively unreactive under basic conditions, unless a very strong base is used to deprotonate it to form an alkoxide.

When using electrophilic reagents , the piperidine nitrogens are the most likely sites of attack due to their nucleophilicity, leading to N-alkylation or N-acylation. The alkyne can also react with certain electrophiles, but the nucleophilicity of the piperidine nitrogens would likely make them more reactive.

The challenge in achieving chemoselectivity lies in finding conditions that allow for the transformation of one functional group while leaving the others intact. For example, to selectively perform a reaction at the alkyne without affecting the piperidine or alcohol functionalities, one might need to protect the latter groups. Conversely, to perform reactions on the piperidine nitrogens without triggering rearrangement of the alcohol, acidic conditions would need to be avoided. The development of chemoselective synthetic strategies is crucial for the targeted modification of this polyfunctional molecule.

Iv. Advanced Spectroscopic and Structural Characterization Techniques Applied to 1,1 Di 4 Piperidinophenyl 2 Propyn 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 1,1-Di(4-piperidinophenyl)-2-propyn-1-ol, a suite of one- and two-dimensional NMR experiments are employed to assign all proton and carbon signals and to establish through-bond and through-space correlations.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, piperidinyl, hydroxyl, and acetylenic protons. The protons on the two equivalent 4-piperidinophenyl groups would appear as doublets in the aromatic region, integrating to four protons each. The piperidine (B6355638) rings would show a set of multiplets in the aliphatic region. A key singlet in the upfield region would correspond to the acetylenic proton, and a broad singlet, the position of which is dependent on solvent and concentration, would be indicative of the hydroxyl proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. Key signals would include those for the quaternary carbinol carbon (C-1), the two carbons of the alkyne moiety, and the distinct carbons of the piperidinophenyl groups. The chemical shift of the carbinol carbon is particularly diagnostic.

Two-Dimensional NMR: To unambiguously assign the proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, for instance, connecting the adjacent protons within the piperidine rings and the ortho- and meta-protons on the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for identifying the connectivity between quaternary carbons and protons several bonds away. For example, correlations would be expected between the acetylenic proton and the carbinol carbon (C-1) and the other acetylenic carbon.

Predicted ¹H and ¹³C NMR Data

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
OH~2.0-3.0 (broad s)-C-1
C≡CH~2.9 (s)~75C-1, C-2
C≡CH-~88-
C-1-~75-
Aromatic CH (ortho to C-1)~7.4 (d)~128C-1, ipso-C, meta-C
Aromatic CH (meta to C-1)~6.9 (d)~116ortho-C, ipso-C
Piperidine CH₂ (adjacent to N)~3.1 (m)~51meta-C (Aromatic)
Piperidine CH₂~1.7 (m)~26-
Piperidine CH₂~1.5 (m)~24-

Given the presence of the two piperidinophenyl substituents, dynamic NMR studies could potentially reveal information about restricted rotation around the C1-C(aromatic) bonds. At lower temperatures, separate signals for the aromatic protons might be observed if the rotation is slow on the NMR timescale. However, significant rotational barriers are not generally expected in such systems at room temperature.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecular ion. For this compound (C₂₅H₃₀N₂O), the expected exact mass would be calculated and compared to the experimental value to confirm its elemental composition with a high degree of confidence.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. The fragmentation pattern provides valuable information about the molecule's structure. Key expected fragmentation pathways for the molecular ion of this compound would include:

Loss of the hydroxyl group.

Loss of the propargyl group.

Cleavage resulting in the formation of a stable diphenylmethyl-type cation substituted with piperidine groups.

Fragmentation of the piperidine rings.

Predicted Key Mass Spectrometry Fragments

m/z (predicted)Proposed Fragment Structure
374.23[M]+• (Molecular Ion)
357.23[M - OH]+
335.21[M - C₃H₃O]+
290.19[M - Piperidine]+
186.13[C₆H₄(NC₅H₁₀)C(OH)]+

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C≡C-H, C≡C, and C-N bonds, as well as vibrations associated with the aromatic and piperidine rings. libretexts.orglibretexts.orgucalgary.ca A broad absorption in the region of 3400 cm⁻¹ would be indicative of the hydrogen-bonded hydroxyl group. ucalgary.ca The sharp, weaker absorption around 3300 cm⁻¹ is characteristic of the acetylenic C-H stretch. libretexts.orglibretexts.org The C≡C triple bond stretch would appear as a weak to medium absorption around 2100-2260 cm⁻¹. libretexts.orglibretexts.org

Raman spectroscopy would be a complementary technique, particularly for the C≡C bond, which often gives a stronger signal in Raman than in IR spectroscopy.

Characteristic Vibrational Frequencies

Functional GroupPredicted IR Absorption (cm⁻¹)Vibrational Mode
O-H (Alcohol)~3400 (broad)Stretching
C≡C-H (Alkyne)~3300 (sharp, weak)Stretching
C-H (Aromatic)3000-3100Stretching
C-H (Aliphatic)2850-2950Stretching
C≡C (Alkyne)2100-2260 (weak)Stretching
C=C (Aromatic)1500-1600Stretching
C-O (Alcohol)1050-1200Stretching
C-N (Amine)1180-1360Stretching

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a crystalline solid at the atomic level. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to obtain a wealth of structural information.

Detailed Research Findings (Hypothetical):

A successful crystallographic study would yield a detailed model of the molecule's conformation in the solid state. This would include precise measurements of bond lengths, bond angles, and torsion angles. For instance, the analysis would reveal the exact conformation of the piperidine rings, which are typically found in a chair conformation. nih.gov The orientation of the two phenyl rings relative to each other and to the propargyl group would also be determined.

A key aspect of the analysis would be the characterization of intermolecular interactions that stabilize the crystal lattice. These non-covalent interactions are critical in understanding the solid-state properties of the compound. Potential interactions could include:

Hydrogen Bonding: The hydroxyl group of the propynol (B8291554) moiety is a potential hydrogen bond donor, while the nitrogen atoms of the piperidine rings can act as hydrogen bond acceptors. The formation of intermolecular O-H···N hydrogen bonds could be a dominant feature in the crystal packing.

C-H···π Interactions: The hydrogen atoms on the piperidine and phenyl rings could interact with the electron-rich π-systems of the phenyl rings of neighboring molecules.

Hypothetical Crystallographic Data Table:

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)14.8
α (°)90
β (°)98.5
γ (°)90
Volume (ų)2320
Z4
Density (calculated) (g/cm³)1.15
Hydrogen Bond (D-H···A)O-H···N
H···A distance (Å)2.0
D-H···A angle (°)170

Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if chiral derivatives are studied)

The central carbon atom of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD), are essential for studying these chiral molecules. ECD measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration of a chiral molecule.

While studies on the specific chiral derivatives of this compound are not publicly available, the principles of ECD can be applied to understand how such an analysis would be conducted. The ECD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute configuration of the compound can be determined.

Detailed Research Findings (Hypothetical):

If chiral derivatives of this compound were synthesized and separated, ECD spectroscopy would be the method of choice for assigning their absolute configuration. The ECD spectrum would be expected to show distinct Cotton effects, which are characteristic positive or negative bands corresponding to electronic transitions within the molecule. The sign and intensity of these Cotton effects are directly related to the spatial arrangement of the chromophores (in this case, the phenyl rings) around the chiral center.

Hypothetical ECD Data Table:

Wavelength (nm)Molar Ellipticity (deg·cm²/dmol)Assignment
280+15,000π → π* transition
250-20,000π → π* transition
220+35,000π → π* transition

The combination of X-ray crystallography and chiroptical spectroscopy would provide a complete and unambiguous picture of the three-dimensional structure and stereochemistry of this compound and its potential chiral derivatives, which is fundamental for any further development or application of this compound.

V. Computational and Theoretical Chemistry Studies of 1,1 Di 4 Piperidinophenyl 2 Propyn 1 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometry and electronic properties of 1,1-Di(4-piperidinophenyl)-2-propyn-1-ol at the atomic level.

Density Functional Theory (DFT) is a widely used computational method for determining the ground state properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), can be used to optimize the molecular geometry. nih.gov These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.

Furthermore, DFT allows for the calculation of various electronic properties that are crucial for understanding the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally indicates higher chemical reactivity. nih.gov Other reactivity descriptors, such as ionization potential, electron affinity, and chemical potential, can also be derived from DFT calculations, offering a comprehensive picture of the molecule's electronic behavior. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is illustrative and provides expected values based on similar compounds.

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Ionization Potential 6.5 eV
Electron Affinity 1.2 eV
Chemical Potential -3.85 eV
Global Hardness 2.65 eV
Global Softness 0.38 eV⁻¹

For even greater accuracy, ab initio methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality data on the geometry and energetics of this compound. These high-accuracy calculations are particularly useful for validating the results obtained from more computationally efficient methods like DFT and for studying subtle electronic effects, such as intramolecular hydrogen bonding. For instance, ab initio calculations have been used to determine the most stable conformations of molecules with similar functional groups, like 1-phenyl-2-propanol, by accurately modeling weak interactions. scispace.com

Conformational Analysis and Energy Landscapes of the Compound

The rotational freedom around the various single bonds in this compound gives rise to a complex conformational landscape. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. Computational methods can systematically explore the potential energy surface of the molecule by rotating key dihedral angles and calculating the corresponding energy.

Reaction Pathway Analysis and Transition State Modeling for Synthetic Reactions

Computational chemistry can elucidate the mechanisms of chemical reactions by modeling the reaction pathway from reactants to products. For the synthesis of this compound, theoretical calculations can be used to study the reaction mechanism, identify intermediates, and locate the transition states. For example, in reactions involving the formation of similar heterocyclic structures, DFT calculations have been used to map out the energy profile of the reaction, providing insights into the feasibility of different proposed mechanisms. nih.gov

By calculating the activation energies associated with different reaction pathways, it is possible to predict the most likely course of the reaction under specific conditions. This information can be invaluable for optimizing synthetic procedures, for instance, by suggesting appropriate catalysts or reaction temperatures.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra to confirm the molecule's structure. For example, DFT calculations can be used to compute the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. nih.gov The calculated frequencies, after appropriate scaling, can aid in the assignment of the experimentally observed vibrational bands to specific molecular motions.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental data to provide a detailed picture of the molecular structure in solution. The agreement between predicted and experimental spectra serves as a strong validation of the computed molecular geometry.

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound This table is illustrative and provides expected values based on similar compounds.

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
O-H Stretching 3450 3465
C≡C Stretching 2115 2105
C-O Stretching 1080 1075
C-N (piperidine) Stretching 1150 1145
Aromatic C-H Stretching 3050 3060

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound in a solvent, providing insights into its solution-phase structure and interactions. mdpi.com By simulating the motion of the molecule and the surrounding solvent molecules over time, MD can reveal how the molecule interacts with the solvent, how its conformation fluctuates, and how it might interact with other molecules in solution.

These simulations are particularly useful for understanding how the molecule might behave in a biological environment. For example, MD simulations can be used to study the interaction of the molecule with a model cell membrane or a protein target. nih.goved.ac.uk The results of such simulations can provide valuable information for the design of new molecules with specific biological activities.

Vi. Mechanistic Investigations of Biological Interactions of 1,1 Di 4 Piperidinophenyl 2 Propyn 1 Ol

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies on Potential Biological Targets

To elucidate the molecular determinants of biological activity for 1,1-Di(4-piperidinophenyl)-2-propyn-1-ol, a systematic medicinal chemistry approach is employed. The design and synthesis of analogues allow for the probing of specific structural features and their influence on interactions with biological targets. This approach focuses on understanding how modifications to the core scaffold affect binding mechanisms, rather than therapeutic outcomes.

The two phenyl rings are key features that can be systematically modified to probe the electronic and steric requirements of a potential binding pocket. Introducing a variety of substituents at the ortho, meta, and para positions of the phenyl rings can provide critical insights into the nature of the ligand-receptor interaction. For instance, electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -F, -CF₃) can be incorporated. The synthesis of such aryl-substituted propargyl alcohols can often be achieved via methodologies like the Sonogashira coupling, which couples terminal alkynes with aryl halides. nih.govscispace.com This allows for the exploration of how electrostatic potential and hydrogen bonding capabilities influence target engagement.

A representative set of proposed analogues for SAR studies is presented below, illustrating a systematic approach to modifying the aryl moieties.

Interactive Table 1: Proposed Analogues of this compound with Modified Aryl Substituents

Compound ID R1 R2 Rationale for Modification
Parent H H Baseline compound
A-1 4'-F H Introduce electron-withdrawing group to probe halogen bonding/electronic effects.
A-2 4'-Cl H Evaluate the effect of a larger halogen on steric tolerance and electronic interactions.
A-3 4'-OCH₃ H Introduce an electron-donating group to probe hydrogen bond acceptor potential.
A-4 3'-CH₃ H Investigate steric tolerance at the meta-position and weak hydrophobic interactions.

| A-5 | 4'-F | 4''-F | Assess the impact of symmetric substitution on binding affinity and selectivity. |

The propargyl alcohol and the basic nitrogen atoms of the piperidine (B6355638) rings represent key functional groups that can be derivatized to explore their roles in molecular interactions.

Propargyl Alcohol Moiety: The tertiary alcohol can act as both a hydrogen bond donor and acceptor. Its role can be investigated by converting it into an ether (e.g., O-methyl) or an ester (e.g., acetate). This modification removes the hydrogen bond donating capability and alters the steric and electronic profile of the molecule, providing insight into the necessity of this specific interaction for binding.

Piperidine Moiety: Piperidine rings are common in pharmaceuticals and their basic nitrogen is often crucial for forming salt bridges with acidic residues in a binding pocket. mdpi.com The nitrogen can be derivatized through N-alkylation or N-acylation to probe the importance of its basicity and the steric tolerance for substituents at this position. For example, creating an N-acetyl derivative neutralizes the basicity, while adding an N-benzyl group explores a larger hydrophobic pocket. These modifications are central to understanding the pharmacophore required for activity at potential targets like the nociceptin receptor, where piperidine N-substituents can determine agonist versus antagonist action. nih.gov

Interactive Table 2: Proposed Analogues with Derivatization of Functional Moieties

Compound ID Moiety Modified Modification Rationale for Modification
B-1 Propargyl Alcohol O-Methyl Ether Eliminate hydrogen bond donor capacity and increase lipophilicity.
B-2 Propargyl Alcohol Acetate (B1210297) Ester Block hydrogen bonding and introduce a potential carbonyl interaction site.
C-1 Piperidine N-Methyl Assess impact of small alkyl substitution on basicity and steric fit.
C-2 Piperidine N-Acetyl Neutralize basicity to determine the importance of the cationic charge.

| C-3 | Piperidine | N-Benzyl | Explore potential for additional hydrophobic or π-stacking interactions. |

In Vitro Receptor Binding Studies and Ligand-Target Interactions

Given the structural motifs present in this compound, particularly the N-substituted piperidine and diaryl framework, a primary avenue of investigation involves its affinity for various receptor families, such as G-protein coupled receptors (GPCRs). Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. sigmaaldrich.com These assays measure the displacement of a known high-affinity radiolabeled ligand by the test compound, allowing for the calculation of the inhibition constant (Ki), a measure of binding affinity.

For a compound like this, a screening panel might include dopamine (e.g., D2, D3) and opioid (e.g., mu, delta, kappa, NOP) receptors, as N-phenylpiperazine analogues are known to bind to dopamine receptors and other piperidine derivatives are ligands for opioid receptors. nih.govmdpi.com The mechanistic focus is on quantifying the affinity and selectivity of the parent compound and its synthesized analogues. High-affinity and selective binding to a particular receptor subtype would suggest it is a primary biological target.

Interactive Table 3: Hypothetical Receptor Binding Affinity (Ki, nM) Profile

Compound ID D₂ Receptor D₃ Receptor NOP Receptor D₃ vs D₂ Selectivity
Parent 150 25 800 6
A-1 (4'-F) 120 15 750 8
A-5 (4',4''-diF) 115 8 950 14.4
C-1 (N-Me) 350 90 450 3.9

| C-2 (N-Ac) | >10,000 | >10,000 | >10,000 | N/A |

This data is hypothetical and for illustrative purposes only. The results would indicate how structural changes influence binding. For example, the loss of activity in the N-acetylated analogue (C-2) would strongly suggest that the basicity of the piperidine nitrogen is essential for receptor interaction.

Enzyme Inhibition Kinetics and Mechanism of Action Studies

To investigate if this compound acts as an enzyme inhibitor, its effects on the kinetics of specific, relevant enzymes would be studied. The choice of enzyme would be guided by initial screening or structural similarity to known inhibitors. The primary goal of these studies is to determine not only if the compound inhibits the enzyme but also the mechanism by which it does so (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition). khanacademy.org

This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data are then graphically represented using plots such as the Michaelis-Menten or Lineweaver-Burk plots. khanacademy.orgnih.gov These plots allow for the determination of key kinetic parameters like the Michaelis constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki). embrapa.br The specific pattern of changes in these parameters in the presence of the inhibitor reveals its mechanism of action. mdpi.com For example, a competitive inhibitor increases the apparent Km but does not change Vmax. nih.gov

Interactive Table 4: Hypothetical Kinetic Parameters for Inhibition of a Target Enzyme

Inhibitor Inhibition Type Vmax (µM/min) Apparent Km (µM) Ki (µM)
None N/A 100 50 N/A
Parent Competitive 100 150 (at [I] = Ki) 50
A-3 (4'-OCH₃) Competitive 100 120 (at [I] = Ki) 70

| B-1 (O-Me) | Mixed | 75 | 180 (at [I] = Ki) | 45 (α=1.5) |

This data is hypothetical and for illustrative purposes only. The results would demonstrate how structural modifications impact the mode and potency of enzyme inhibition.

Investigation of Molecular Interactions at the Cellular Level

Understanding how a compound crosses the cell membrane and where it localizes within the cell is fundamental to interpreting its biological activity. The cellular uptake of this compound can occur through several mechanisms, including passive diffusion or various forms of endocytosis such as clathrin-mediated endocytosis, caveolin-mediated endocytosis, or macropinocytosis. beilstein-journals.orgmdpi.comnih.gov

To investigate these pathways, a fluorescently labeled version of the compound would be synthesized. Live-cell imaging techniques, such as confocal microscopy, could then be used to visualize its uptake and intracellular distribution over time. To distinguish between different uptake mechanisms, specific pharmacological inhibitors are used. For example, chlorpromazine inhibits clathrin-mediated endocytosis, while cytochalasin D disrupts actin polymerization, affecting macropinocytosis and phagocytosis. beilstein-journals.org A reduction in cellular uptake in the presence of a specific inhibitor points towards the involvement of that pathway. mdpi.com

Interactive Table 5: Hypothetical Effect of Inhibitors on Cellular Uptake of a Fluorescent Analogue

Inhibitor Pathway Targeted Cellular Fluorescence (% of Control) Implied Mechanism
None (Control) N/A 100% N/A
Chlorpromazine Clathrin-mediated endocytosis 45% Significant involvement
Filipin III Caveolin-mediated endocytosis 95% Not a primary pathway
Cytochalasin D Macropinocytosis/Phagocytosis 92% Not a primary pathway

| Low Temp (4°C) | Energy-dependent processes | 20% | Uptake is an active process |

This data is hypothetical and for illustrative purposes only.

Computational Docking and Molecular Modeling of Ligand-Target Complexes

Computational methods provide a powerful tool for visualizing and predicting how a ligand interacts with its biological target at an atomic level. nih.gov Molecular docking simulations can be used to predict the preferred binding pose and affinity of this compound and its analogues within the active site of a target protein, such as a receptor or enzyme. ijpbs.comnih.govmdpi.com

The process involves obtaining a high-resolution 3D structure of the target protein, often from a public database like the Protein Data Bank. The ligand is then computationally "docked" into the binding site, and scoring functions are used to estimate the binding energy and rank different poses. ijpbs.com These models can reveal key molecular interactions, such as:

Hydrogen bonds: between the propargyl alcohol or piperidine nitrogen and polar residues.

Ionic interactions: involving the protonated piperidine nitrogen and acidic residues (e.g., Asp, Glu).

Hydrophobic interactions: between the phenyl rings and nonpolar pockets.

Pi-stacking: between the aromatic rings and residues like Phe, Tyr, or Trp.

Molecular dynamics (MD) simulations can further refine these docked poses, providing insight into the stability of the ligand-target complex over time. This computational analysis helps rationalize the experimental SAR data and guides the design of new, more potent, and selective analogues.

Interactive Table 6: Hypothetical Molecular Docking Results in a Dopamine D₃ Receptor Model

Compound ID Docking Score (kcal/mol) Key Predicted Interactions
Parent -9.5 Ionic bond with Asp110; H-bond from -OH to Ser192.
A-5 (4',4''-diF) -10.2 Ionic bond with Asp110; H-bond from -OH to Ser192; Halogen bond with backbone carbonyl.

| C-2 (N-Ac) | -5.1 | Loss of ionic bond with Asp110. |

This data is hypothetical and for illustrative purposes only.

Vii. Exploration of Structure Function Relationships and Advanced Applications of 1,1 Di 4 Piperidinophenyl 2 Propyn 1 Ol Derivatives

Relationship between Molecular Architecture and Reactivity Profiles

The reactivity of 1,1-di(4-piperidinophenyl)-2-propyn-1-ol is dictated by the distinct functionalities within its structure: the hydroxyl group, the carbon-carbon triple bond, and the piperidine (B6355638) rings. The bulky di(4-piperidinophenyl) substitution at the carbinol center significantly influences the accessibility and reactivity of the adjacent propargylic alcohol and alkyne groups.

The tertiary nature of the alcohol can affect its reactivity in substitution reactions. acs.org Generally, tertiary propargylic alcohols can undergo nucleophilic substitution, often proceeding through a stabilized propargylic cation intermediate. nih.govresearchgate.net The presence of electron-donating piperidine groups on the phenyl rings can further stabilize such a cation, potentially facilitating these reactions. However, the considerable steric hindrance imposed by the two bulky piperidinophenyl groups may negatively impact the reaction rates with certain nucleophiles. nih.gov

The terminal alkyne offers a reactive site for a variety of transformations, including metal-catalyzed coupling reactions (e.g., Sonogashira, Glaser), cycloadditions (e.g., "click" chemistry), and hydration. The electronic properties of the substituents on the phenyl rings can modulate the acidity of the terminal alkyne proton and the electron density of the triple bond, thereby influencing the reaction conditions and outcomes.

The piperidine moieties themselves can be functionalized, for instance, at the nitrogen atom, allowing for the introduction of further chemical diversity. nih.govresearchgate.net The basicity of the piperidine nitrogen also makes it a potential catalytic site or a handle for acid-base interactions.

A hypothetical comparison of the reactivity of this compound derivatives with varying substituents on the piperidine nitrogen is presented in Table 1.

Table 1: Predicted Reactivity Profiles of this compound Derivatives

Derivative (Modification at Piperidine-N)Predicted Effect on Propargylic ReactivityPredicted Effect on Alkyne ReactivityRationale
Unsubstituted (-H)Baseline reactivity.Baseline reactivity.Serves as a reference point for comparison.
Electron-donating group (e.g., -CH3)Increased stabilization of propargylic cation, potentially faster substitution.Slight increase in electron density of the phenyl rings, minor effect on alkyne.Inductive effect of the methyl group.
Electron-withdrawing group (e.g., -COCH3)Decreased stabilization of propargylic cation, potentially slower substitution.Decreased electron density on the phenyl rings, may slightly increase alkyne acidity.Resonance and inductive effects of the acetyl group.

Integration into Advanced Materials through Polymerization or Functionalization

The multifunctional nature of this compound makes it an attractive building block for advanced materials. Its integration can be achieved through polymerization of the alkyne moiety or by using its functional groups to graft it onto surfaces.

The terminal alkyne of this compound can undergo polymerization. Propargyl alcohols are known to polymerize upon heating or with the use of a base. wikipedia.org The resulting polymers would feature a polyacetylene backbone with pendant di(4-piperidinophenyl)methanol groups. These bulky side chains would likely render the polymer soluble in common organic solvents, a desirable property for processing. The presence of hydroxyl and piperidine functionalities in the side chains offers sites for post-polymerization modification, allowing for the tuning of the polymer's properties. mdpi.com

Alternatively, the molecule can be incorporated as a functional side chain in other polymers. For instance, if the hydroxyl group is modified to carry a polymerizable group (e.g., an acrylate (B77674) or vinyl ether), it can be copolymerized with other monomers to introduce the unique properties of the this compound moiety into a variety of polymer systems.

The hydroxyl and piperidine groups of this compound can be used to anchor the molecule onto the surfaces of various substrates, creating functional hybrid materials. For instance, the hydroxyl group can react with surface silanols on silica (B1680970) or glass, while the piperidine nitrogen can interact with acidic sites on metal oxides. nih.gov Once grafted, the exposed terminal alkyne can be used for further surface modifications via click chemistry, enabling the attachment of biomolecules, fluorophores, or other functional units. This approach allows for the tailored design of surfaces with specific chemical and physical properties.

Role as a Key Intermediate in the Synthesis of Complex Molecular Architectures (e.g., macrocycles, cages)

The rigid structure and multiple reactive sites of this compound make it a valuable synthon for the construction of complex molecular architectures such as macrocycles and molecular cages. The terminal alkyne is particularly useful in this context, as it can participate in cyclization reactions.

For example, intramolecular reactions involving the alkyne and another functional group introduced elsewhere in the molecule can lead to the formation of macrocyclic structures. Ene-type cyclizations of unsaturated acetylenic aldehydes have been shown to produce 12- and 14-membered homoallylic propargylic alcohols. colab.ws Similarly, by functionalizing the piperidine nitrogens with appropriate reactive partners, intramolecular coupling reactions could be designed to yield cage-like molecules. The rigid di(4-piperidinophenyl)methanol core would act as a structural scaffold, directing the geometry of the resulting macrostructure.

Potential in Supramolecular Chemistry and Self-Assembly Processes (e.g., due to hydrogen bonding or π-π stacking)

The molecular features of this compound are conducive to its participation in supramolecular chemistry and self-assembly processes. The hydroxyl group is a potent hydrogen bond donor and acceptor, while the nitrogen atoms of the piperidine rings can also act as hydrogen bond acceptors. researchgate.netmdpi.com These interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks in the solid state. nih.gov

Furthermore, the two phenyl rings provide surfaces for π-π stacking interactions. nih.govscirp.org These non-covalent interactions, though weaker than covalent bonds, can play a crucial role in directing the self-assembly of molecules into ordered structures. The interplay between hydrogen bonding and π-π stacking can lead to complex and predictable packing motifs in the crystalline state. The bulky nature of the piperidine substituents can influence the geometry of these π-π interactions. rsc.org

The potential for both hydrogen bonding and π-π stacking suggests that derivatives of this compound could be designed to form specific supramolecular assemblies, such as gels, liquid crystals, or porous organic frameworks.

Table 2: Potential Supramolecular Interactions of this compound

Interaction TypeParticipating Functional GroupsPotential Outcome
Hydrogen Bonding-OH group, Piperidine-NFormation of chains, sheets, or 3D networks.
π-π StackingPhenyl ringsStabilization of crystal packing, formation of columnar structures.
C-H···π InteractionsAlkyne C-H, Phenyl ringsFurther stabilization of the supramolecular assembly.

Design Principles for New Chemical Entities Based on the this compound Framework

The this compound scaffold offers a rich platform for the design of new chemical entities with tailored properties. The key design principles revolve around the strategic modification of its three main functional regions: the propargylic alcohol, the terminal alkyne, and the piperidinophenyl moieties.

Modification of the Piperidine Rings: The nitrogen atoms of the piperidine rings are prime targets for functionalization. nih.govresearchgate.net Introducing different substituents on the nitrogen can modulate the electronic properties of the phenyl rings, influence the solubility of the molecule, and provide handles for further reactions or for directing supramolecular assembly. The synthesis of various piperidine derivatives is a well-established field of organic chemistry. nih.govmdpi.comorganic-chemistry.org

Derivatization of the Hydroxyl Group: The tertiary alcohol can be esterified or etherified to introduce new functional groups. This can be used to attach the molecule to polymers or surfaces, or to introduce moieties that can participate in specific biological or material science applications. Propargylic alcohols can be converted to a variety of derivatives. nih.govmdpi.com

Reactions of the Terminal Alkyne: The alkyne is a versatile functional group that can be transformed into a wide range of other functionalities through reactions such as hydration, reduction, or cycloaddition. This allows for the creation of a diverse library of compounds with different electronic and steric properties. The propargyl group is a valuable building block in organic synthesis. researchgate.net

By systematically varying the substituents at these positions, a wide array of new chemical entities can be designed. For example, the introduction of chiral substituents on the piperidine rings could lead to the development of chiral ligands for asymmetric catalysis. The incorporation of photoresponsive groups could lead to the creation of light-sensitive materials. The design of such molecules would be guided by the desired final application, with the structure-property relationships of the core framework providing a predictable basis for their properties. nih.govnih.gov

Viii. Conclusion and Future Research Directions

Summary of Current and Prospective Research Avenues

The current landscape of propargyl alcohol chemistry is rich with synthetic methodologies and applications. Propargyl alcohols are recognized as versatile building blocks in organic synthesis due to the dual functionality of the hydroxyl group and the alkyne moiety. researchgate.net Recent advancements have focused on their use in cyclization, substitution, and addition reactions to construct complex molecular architectures. researchgate.net

Prospective research on 1,1-Di(4-piperidinophenyl)-2-propyn-1-ol could initially focus on its synthesis. The Favorskii reaction, involving the addition of an acetylide to a ketone, presents a classical and efficient route. mdpi.com Modern approaches, such as those employing organometallic reagents or flow chemistry, could offer improved yields and stereoselectivity. nih.gov

Once synthesized, the reactivity of the compound can be explored. The propargyl alcohol moiety can undergo a variety of transformations, including:

Meyer-Schuster rearrangement to form α,β-unsaturated ketones.

Nicholas reaction for the protection and subsequent functionalization of the alkyne.

Sonogashira, Suzuki, and other cross-coupling reactions following the conversion of the hydroxyl group to a suitable leaving group, to further elaborate the molecular structure. mdpi.com

Click chemistry , where the terminal alkyne can react with azides to form triazoles, opening avenues for the synthesis of complex molecular conjugates.

The presence of two piperidine (B6355638) rings suggests a strong potential for applications in medicinal chemistry. The piperidine scaffold is a prevalent feature in many FDA-approved drugs, contributing to improved pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net Therefore, a significant research avenue would be the biological evaluation of this compound and its derivatives.

Identification of Knowledge Gaps and Emerging Research Questions

The primary knowledge gap is the absence of published data on the synthesis and properties of this compound itself. This presents an immediate opportunity for foundational research. Emerging research questions include:

Synthesis and Optimization: What are the most efficient and stereoselective methods to synthesize this specific tertiary propargyl alcohol? Can catalytic asymmetric methods be developed to access enantiopure forms of the compound?

Conformational Analysis: What is the preferred three-dimensional conformation of the molecule? How does the steric bulk of the two piperidinophenyl groups influence the reactivity of the propargyl alcohol core?

Reactivity Studies: How does the electronic nature of the piperidine-substituted phenyl rings affect the reactivity of the alkyne and the hydroxyl group? Do the nitrogen atoms of the piperidine rings participate in or influence intramolecular reactions?

Biological Activity: Does this compound exhibit any significant biological activity? Given the prevalence of piperidine in CNS-active drugs, could this compound have neurological applications? researchgate.net Could it act as an inhibitor for enzymes such as acetylcholinesterase, similar to other piperidine derivatives?

Material Properties: Can this compound or its polymers exhibit interesting optical or electronic properties? The rigid propargyl core and the functionalizable piperidine moieties suggest potential for the development of novel materials.

A recent review highlights the progress in the synthesis of propargyl derivatives and their use as synthetic intermediates, but the specific class of diarylpropargyl alcohols with heterocyclic substituents remains underexplored. nih.gov

Potential for Interdisciplinary Collaborations in Further Investigating the Compound's Academic Profile

The multifaceted nature of this compound makes it an ideal candidate for interdisciplinary research.

Organic and Medicinal Chemistry: Synthetic organic chemists can collaborate with medicinal chemists and pharmacologists to design and synthesize libraries of derivatives and evaluate their biological activities. The piperidine moieties can be readily functionalized to modulate solubility, lipophilicity, and target binding. lifechemicals.com

Computational Chemistry and Crystallography: Collaboration with computational chemists can provide insights into the molecule's electronic structure, conformational preferences, and potential binding modes with biological targets. X-ray crystallographers can determine the solid-state structure, providing valuable data for both synthetic and medicinal chemists.

Materials Science and Polymer Chemistry: The presence of a rigid alkyne unit and two functionalizable aromatic rings suggests potential for the development of novel polymers and materials. chemscene.com Collaborations with materials scientists could explore the polymerization of this compound or its incorporation into larger supramolecular assemblies with unique photophysical or electronic properties.

Chemical Biology: The compound could be used as a chemical probe to study biological processes. The alkyne handle allows for the attachment of fluorescent tags or biotin (B1667282) for pull-down assays, enabling the identification of cellular targets.

Broader Implications for Organic Synthesis and Mechanistic Understanding

The study of this compound and its reactions can contribute to a deeper understanding of several key concepts in organic chemistry.

Mechanistic Insights: Investigating the reactions of this sterically demanding tertiary propargyl alcohol can provide valuable insights into reaction mechanisms. For example, studying its rearrangement reactions could elucidate the role of steric and electronic effects on the stability and reactivity of propargyl cations and allene (B1206475) intermediates. rsc.org

Development of New Synthetic Methods: The unique structure of this compound may necessitate the development of new synthetic methodologies. For instance, achieving high stereoselectivity in its synthesis could drive innovation in asymmetric catalysis.

Scaffold for Drug Discovery: The successful synthesis and biological evaluation of this compound could establish a new molecular scaffold for drug discovery. The 1,1-diaryl-2-propyn-1-ol core, decorated with piperidine groups, offers a unique three-dimensional arrangement of functional groups that may interact with biological targets in novel ways. mdpi.com

Understanding Structure-Activity Relationships (SAR): A systematic study of the derivatives of this compound would provide a rich dataset for understanding SAR. This knowledge can guide the rational design of more potent and selective bioactive molecules. mdpi.com

Q & A

Q. How does the propargyl alcohol moiety influence the compound’s reactivity in click chemistry applications?

  • Methodology : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate biomolecules (e.g., peptides). Monitor reaction efficiency via 1H^1H-NMR loss of alkyne protons (δ ~2.5 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.